molecular formula C19H29N B097795 17-beta-Amino-3,5-androstadiene CAS No. 19302-42-2

17-beta-Amino-3,5-androstadiene

Cat. No. B097795
CAS RN: 19302-42-2
M. Wt: 271.4 g/mol
InChI Key: HFNGMWZAVSOIIG-DYKIIFRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-beta-Amino-3,5-androstadiene is a synthetic compound that has gained attention in the scientific community for its potential applications in research. This molecule belongs to the class of androstadiene derivatives and has been shown to have promising effects on various biological processes.

Mechanism Of Action

17-beta-Amino-3,5-androstadiene acts as an androgen receptor agonist, which means that it binds to and activates the androgen receptor. This activation leads to changes in gene expression and ultimately affects various biological processes such as muscle growth, bone density, and sexual function.

Biochemical And Physiological Effects

Studies have shown that 17-beta-Amino-3,5-androstadiene has a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance sexual function. Additionally, this compound has been shown to have anti-cancer properties, particularly in breast cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 17-beta-Amino-3,5-androstadiene in lab experiments is its specificity for the androgen receptor, which allows for targeted investigations of androgen signaling pathways. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 17-beta-Amino-3,5-androstadiene. One area of interest is its potential as a therapeutic agent for conditions such as breast cancer and osteoporosis. Additionally, further research is needed to fully understand the mechanisms of action of this compound and how it interacts with other hormones and signaling pathways. Finally, investigations into the potential side effects and toxicity of 17-beta-Amino-3,5-androstadiene will also be important for its future use in both research and clinical settings.

Synthesis Methods

The synthesis of 17-beta-Amino-3,5-androstadiene involves a series of chemical reactions, starting with the conversion of 5-androstene-3beta,17beta-diol to the corresponding 3,5-dinitrobenzoate ester. This intermediate is then reduced with palladium on carbon to yield the desired product.

Scientific Research Applications

17-beta-Amino-3,5-androstadiene has been used in various scientific studies, particularly in the field of endocrinology. It has been shown to have potential applications in the treatment of conditions such as breast cancer, osteoporosis, and hypogonadism. Additionally, this compound has been used as a research tool to investigate the mechanisms of action of androgens and other hormones.

properties

CAS RN

19302-42-2

Product Name

17-beta-Amino-3,5-androstadiene

Molecular Formula

C19H29N

Molecular Weight

271.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-amine

InChI

InChI=1S/C19H29N/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-17H,4,7-12,20H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

HFNGMWZAVSOIIG-DYKIIFRCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CC=C4[C@@]3(CCC=C4)C

SMILES

CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C

Canonical SMILES

CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C

synonyms

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decah ydro-1H-cyclopenta[a]phenanthren-17-amine

Origin of Product

United States

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